

Application Notes and Protocols for Bevonescein-Enhanced Surgical Nerve Visualization

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Compound of Interest

Compound Name: *Bevonescein*

Cat. No.: *B14761940*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the setup and use of a surgical microscope for the detection of **Bevonescein** (ALM-488) fluorescence in a research or clinical setting. The protocols outlined below are based on findings from preclinical and clinical trials of **Bevonescein**, a novel peptide-dye conjugate designed for real-time intraoperative nerve visualization.

Introduction to Bevonescein

Bevonescein, also known as ALM-488, is an investigational fluorescent imaging agent that selectively binds to nerve tissue.[1][2][3] It is a conjugate of a short-chain amino acid peptide and a fluorescein-based dye.[1][2][3] When administered intravenously, **Bevonescein** accumulates in both healthy and degenerated nerve fibers, allowing for their clear demarcation from surrounding tissues under a surgical microscope equipped with the appropriate fluorescence module.[1] This technology aims to improve surgical precision and reduce the risk of iatrogenic nerve injury during complex procedures.[1][4]

Mechanism of Action: The peptide component of **Bevonescein** exhibits a high affinity for the extracellular matrix of nerve tissue.[5] Following intravenous administration, the agent circulates and binds to these target structures. When illuminated with light of a specific wavelength, the conjugated fluorescein molecule is excited and subsequently emits fluorescent light, rendering the nerves visible to the surgeon in real-time.[1][4] The emitted light is typically a distinct greenish-yellow color.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Bevonescein** based on available clinical and preclinical data.

Table 1: Pharmacokinetic and Dosing Information

Parameter	Value	Reference
Optimal Dose	500 mg	[1]
Administration Route	Intravenous (IV) Infusion	[1][4]
Time to Peak Fluorescence	1 - 5 hours post-infusion	[1]
Half-life	29 - 72 minutes	[6]
Clearance	Renal, within 12 hours	[1][4]

Table 2: Fluorescence Properties and Performance

Parameter	Value	Reference
Fluorophore	Fluorescein Conjugate	[2][3]
Excitation Peak (Fluorescein)	~498 nm	[7]
Emission Peak (Fluorescein)	~517 nm	[7]
Signal-to-Background Ratio (SBR) - Clinical	2.1 ± 0.8 (vs. 1.3 ± 0.2 for white light)	[1][6]
SBR (Degenerated Nerves) - Preclinical	3.31 ± 1.11	

Experimental Protocols

Bevonescein Administration Protocol (Clinical Research Setting)

This protocol is based on the methodology used in clinical trials of **Bevonescein**. Adherence to institutional review board (IRB) guidelines and informed consent procedures is mandatory.

- Patient Screening: Ensure the patient has no history of allergy to fluorescein or other components of **Bevonescein**.[\[4\]](#)
- Dosing: Prepare a 500 mg dose of **Bevonescein** for intravenous infusion.
- Administration: Administer the 500 mg dose of **Bevonescein** via IV infusion 1 to 5 hours prior to the planned surgical procedure and fluorescence visualization.[\[1\]](#)
- Monitoring: Monitor the patient for any adverse reactions during and after the infusion. A single instance of vomiting was noted as possibly related to the drug in a Phase 1 trial.[\[6\]](#)

Surgical Microscope Setup Protocol for Bevonescein Detection

This protocol details the setup of a surgical microscope, such as the Zeiss Tivato 700, equipped with a fluorescence module compatible with **Bevonescein** detection.

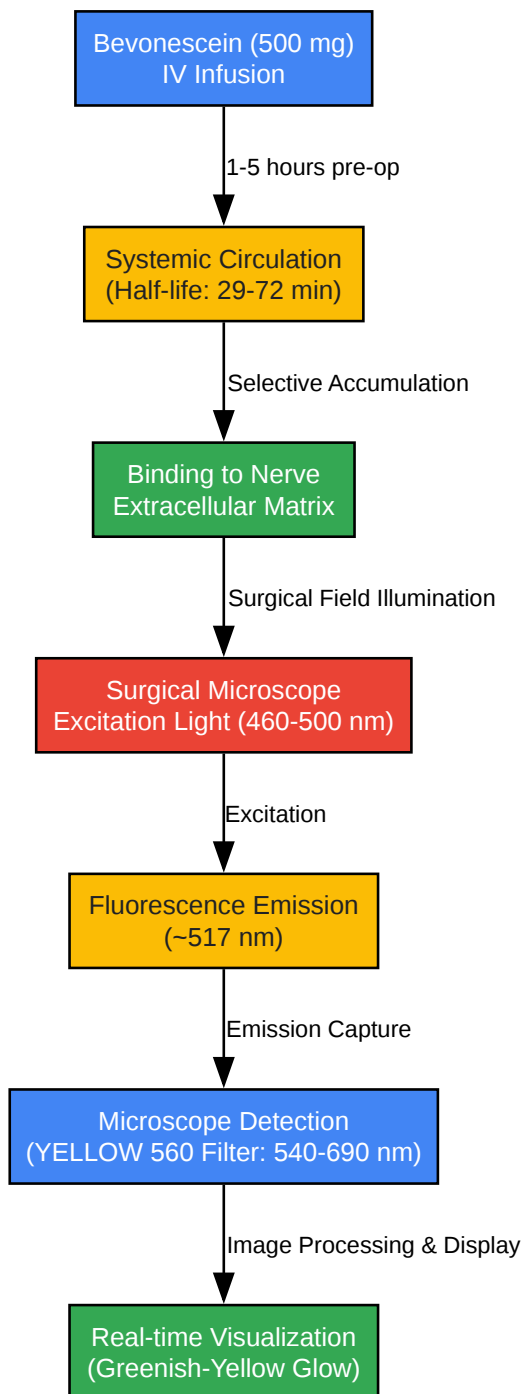
- Microscope Preparation:
 - Ensure the surgical microscope is properly balanced and draped for the surgical procedure.
 - Power on the microscope and its associated light source and camera systems.
- Fluorescence Module Activation:
 - Engage the fluorescence module designed for fluorescein-like spectra. For Zeiss systems, this is the YELLOW 560 module.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- The YELLOW 560 module utilizes an excitation light source in the 460-500 nm range, which is optimal for exciting the fluorescein conjugate of **Bevonescein**.[\[8\]](#)[\[9\]](#)
- Filter Configuration:
 - The YELLOW 560 module incorporates a specific filter set that allows for the visualization of emitted fluorescence in the 540-690 nm range.[\[8\]](#)[\[9\]](#) This effectively captures the emission peak of fluorescein (~517 nm) and separates it from the excitation light.
 - No manual filter changes are typically required when using an integrated module like the YELLOW 560.
- Image Acquisition and Visualization:
 - Begin the surgical procedure under standard white light illumination.
 - At the time of anticipated nerve exposure, switch the microscope to the fluorescence viewing mode (e.g., YELLOW 560 mode).
 - Modern surgical microscopes often allow for an overlay of the fluorescence signal onto the white light image, providing anatomical context.[\[11\]](#)
 - Adjust the gain and intensity of the fluorescence signal as needed to optimize nerve visualization while minimizing background fluorescence.
 - Nerves labeled with **Bevonescein** will appear as bright, greenish-yellow structures.[\[4\]](#)
- Post-Procedure:
 - Switch off the fluorescence module and return to standard white light for the remainder of the procedure if nerve visualization is no longer required.
 - Power down the microscope system according to the manufacturer's instructions.

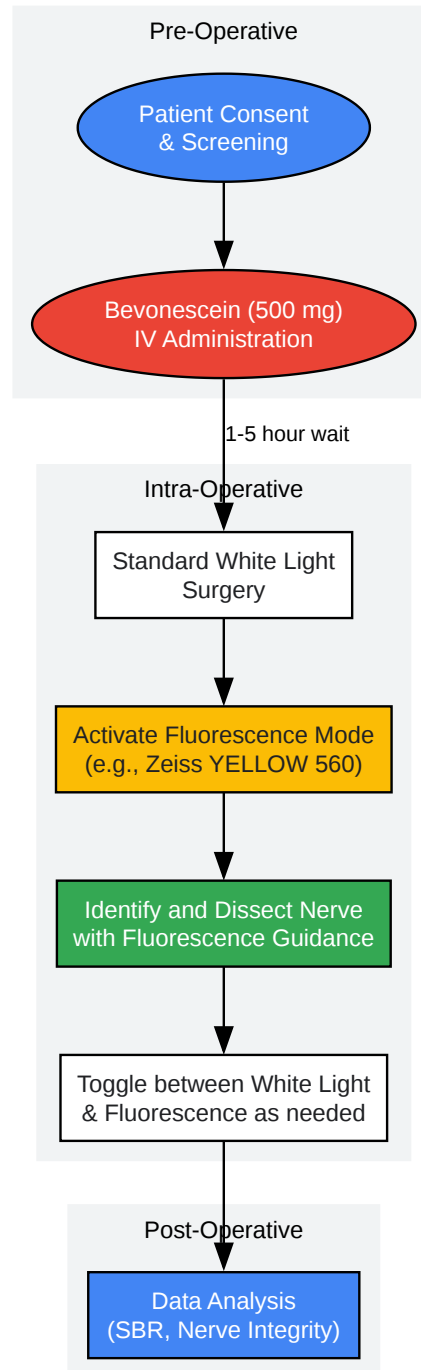
Visualizations

Signaling and Detection Pathway

Bevonescein Mechanism and Detection Pathway



Surgical Fluorescence Imaging Workflow



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